molecular formula C3H7FN2S B15194259 S-(2-Fluoroethyl)isothiourea F-18 CAS No. 185247-75-0

S-(2-Fluoroethyl)isothiourea F-18

Cat. No.: B15194259
CAS No.: 185247-75-0
M. Wt: 121.17 g/mol
InChI Key: OOOBJDSBUDMEPW-NUTRPMROSA-N
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Description

S-(2-Fluoroethyl)isothiourea F-18 is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It contains the radioactive isotope fluorine-18, which is widely used in medical imaging due to its favorable properties, such as a relatively short half-life and the ability to produce high-resolution images. This compound is particularly useful in the study of biological processes and the diagnosis of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-Fluoroethyl)isothiourea F-18 typically involves the nucleophilic substitution reaction of a precursor compound with fluorine-18. One common method is the S-alkylation of thiourea with a fluorine-18 labeled ethylating agent. The reaction conditions often include the use of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate, to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound involves automated synthesis modules designed for the preparation of PET radiopharmaceuticals. These modules ensure the safe and reproducible production of the compound, meeting the high demands of clinical and research applications. The process includes the production of fluorine-18 via a cyclotron, followed by the synthesis of the radiolabeled compound using automated systems .

Chemical Reactions Analysis

Types of Reactions

S-(2-Fluoroethyl)isothiourea F-18 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Potassium carbonate and DMSO are commonly used.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can lead to the formation of thiourea derivatives, while oxidation may produce sulfoxides or sulfones .

Scientific Research Applications

S-(2-Fluoroethyl)isothiourea F-18 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in studying chemical reactions and mechanisms.

    Biology: Helps in understanding biological processes at the molecular level.

    Medicine: Used in PET imaging to diagnose and monitor diseases such as cancer, neurological disorders, and cardiovascular diseases.

    Industry: Applied in the development of new radiopharmaceuticals and imaging agents.

Mechanism of Action

The mechanism of action of S-(2-Fluoroethyl)isothiourea F-18 involves its uptake and incorporation into biological systems, where it acts as a tracer. The compound’s radioactive fluorine-18 emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by PET scanners, providing detailed images of the biological processes and structures. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

S-(2-Fluoroethyl)isothiourea F-18 is unique due to its specific labeling with fluorine-18, which provides high-resolution imaging capabilities. Similar compounds include:

These compounds share similar applications in PET imaging but differ in their specific labeling and target applications, highlighting the versatility and uniqueness of this compound .

Properties

CAS No.

185247-75-0

Molecular Formula

C3H7FN2S

Molecular Weight

121.17 g/mol

IUPAC Name

2-(18F)fluoranylethyl carbamimidothioate

InChI

InChI=1S/C3H7FN2S/c4-1-2-7-3(5)6/h1-2H2,(H3,5,6)/i4-1

InChI Key

OOOBJDSBUDMEPW-NUTRPMROSA-N

Isomeric SMILES

C(CSC(=N)N)[18F]

Canonical SMILES

C(CSC(=N)N)F

Origin of Product

United States

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